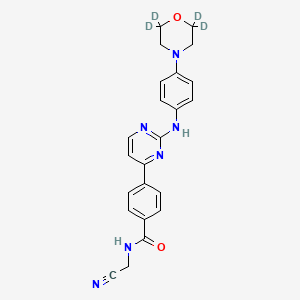
Egfr-IN-60
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Egfr-IN-60 is a potent inhibitor of the epidermal growth factor receptor (EGFR) kinase. This compound is primarily used in the treatment of non-small cell lung cancer (NSCLC) by targeting specific mutations in the epidermal growth factor receptor. The epidermal growth factor receptor is a transmembrane protein that, when activated, triggers a cascade of downstream signaling pathways involved in cell proliferation, survival, and differentiation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Egfr-IN-60 involves multiple steps, starting with the preparation of the core quinazoline structure. The process typically includes:
Formation of the Quinazoline Core: This step involves the cyclization of anthranilic acid derivatives with formamide under high-temperature conditions.
Substitution Reactions: The quinazoline core undergoes various substitution reactions to introduce functional groups that enhance its binding affinity to the epidermal growth factor receptor. Common reagents include halogenating agents and alkylating agents.
Final Coupling: The final step involves coupling the substituted quinazoline with a morpholine derivative under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This includes:
Batch Processing: Large reactors are used to carry out the cyclization and substitution reactions.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to achieve high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and efficacy of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Egfr-IN-60 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms in the quinazoline core can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and palladium on carbon are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include:
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Quinazolines: From substitution reactions.
Wissenschaftliche Forschungsanwendungen
Egfr-IN-60 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity of quinazoline derivatives.
Biology: Employed in cell culture studies to investigate the role of the epidermal growth factor receptor in cell signaling.
Medicine: Used in preclinical and clinical studies for the treatment of non-small cell lung cancer and other epidermal growth factor receptor-related cancers.
Industry: Utilized in the development of new epidermal growth factor receptor inhibitors with improved efficacy and reduced side effects
Wirkmechanismus
Egfr-IN-60 exerts its effects by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor. It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, preventing the phosphorylation of downstream signaling proteins. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to the suppression of tumor growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gefitinib: Another epidermal growth factor receptor inhibitor used in the treatment of non-small cell lung cancer.
Erlotinib: Similar to gefitinib, it targets the epidermal growth factor receptor and is used for the same indications.
Uniqueness of Egfr-IN-60
This compound is unique due to its high binding affinity and selectivity for specific epidermal growth factor receptor mutations. This makes it particularly effective in treating non-small cell lung cancer patients with these mutations, offering a targeted therapeutic approach with potentially fewer side effects compared to non-selective inhibitors .
Eigenschaften
Molekularformel |
C28H28Cl2N6O |
|---|---|
Molekulargewicht |
535.5 g/mol |
IUPAC-Name |
5-(2,3-dichlorophenyl)-3-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-imino-8,8-dimethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinolin-6-one |
InChI |
InChI=1S/C28H28Cl2N6O/c1-28(2)12-20-23(21(37)13-28)22(18-6-5-7-19(29)25(18)30)24-26(31)36(15-32-27(24)34-20)33-14-16-8-10-17(11-9-16)35(3)4/h5-11,14-15,22,31,34H,12-13H2,1-4H3/b31-26?,33-14+ |
InChI-Schlüssel |
HFGBVNJPTHYXRL-ZSBAPAOWSA-N |
Isomerische SMILES |
CC1(CC2=C(C(C3=C(N2)N=CN(C3=N)/N=C/C4=CC=C(C=C4)N(C)C)C5=C(C(=CC=C5)Cl)Cl)C(=O)C1)C |
Kanonische SMILES |
CC1(CC2=C(C(C3=C(N2)N=CN(C3=N)N=CC4=CC=C(C=C4)N(C)C)C5=C(C(=CC=C5)Cl)Cl)C(=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


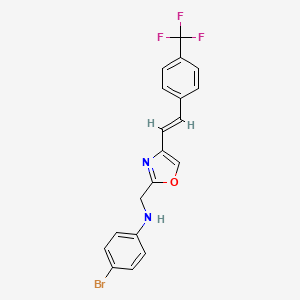
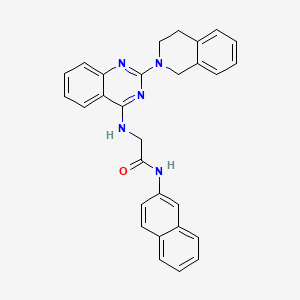
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12410030.png)
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-1H-purin-6-one](/img/structure/B12410036.png)
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12410037.png)

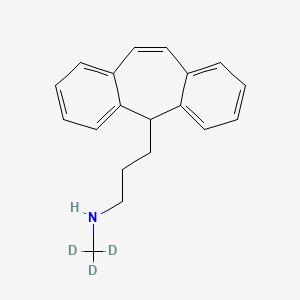
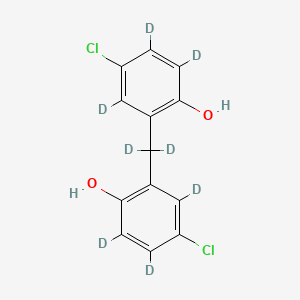

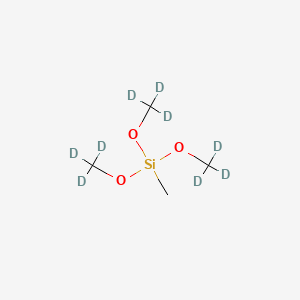
![4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B12410068.png)
